3-Methyl-4-nitrobenzamidoxime
Description
3-Methyl-4-nitrobenzamidoxime is a benzamidoxime derivative featuring a nitro group at the para-position and a methyl group at the meta-position relative to the amidoxime functional group. The amidoxime moiety (-C(NH₂)=N-OH) confers unique chelating properties, making such compounds relevant in pharmaceutical chemistry (e.g., as protease inhibitors) and materials science (e.g., metal-organic frameworks) .
Properties
IUPAC Name |
N'-hydroxy-3-methyl-4-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-6(8(9)10-12)2-3-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYZAEXSZLJKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-4-nitrobenzamidoxime typically involves the selective oxidation of 2,4-dimethyl nitrobenzene. One method includes introducing oxygen under stirring and illumination in the presence of an acetonitrile solvent and a catalyst. The reaction is conducted at 30°C for 5 hours, followed by filtration and acidification to obtain the desired product . Another method involves the continuous oxidation of 1,3-dimethyl-4-nitrobenzene using nitric acid and a catalyst, which is then processed to yield 3-Methyl-4-nitrobenzoic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are designed to be safe, efficient, and environmentally friendly, with continuous production systems being preferred for their stability and ease of operation .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitrobenzamidoxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as cytochrome P450 or horseradish peroxidase are used.
Reduction: Reducing agents like hydrogen gas or metal hydrides.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Nitric oxide (NO) and corresponding oxidized products.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamidoximes depending on the reagents used.
Scientific Research Applications
3-Methyl-4-nitrobenzamidoxime has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Potential use in developing drugs that can release nitric oxide for therapeutic purposes.
Industry: Used in the production of intermediates for pharmaceuticals and other fine chemicals.
Mechanism of Action
The primary mechanism of action of 3-Methyl-4-nitrobenzamidoxime involves the release of nitric oxide (NO) upon oxidation. This process is catalyzed by enzymes such as cytochrome P450. Nitric oxide acts as a signaling molecule in various biological pathways, including vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Methyl-4-nitrobenzamidoxime with structurally related compounds, focusing on substituent effects, physicochemical properties, and computational insights.
Substituent Effects and Reactivity
- N-(2,2-Diphenylethyl)-4-nitrobenzamide () : The bulky diphenylethyl group introduces significant steric hindrance, reducing solubility in polar solvents compared to this compound. However, both compounds share the electron-withdrawing nitro group, which stabilizes the amide bond against hydrolysis .
- N-(3-chlorophenethyl)-4-nitrobenzamide () : The 3-chlorophenethyl substituent enhances lipophilicity (logP ~2.8) and may increase antimicrobial activity, whereas the methyl group in this compound likely offers milder steric effects and better metabolic stability .
Electronic and Spectral Properties
- N,N-dimethyl-4-nitrobenzamide (): The dimethylamino group increases electron density on the aromatic ring, shifting the nitro group’s IR absorption to lower frequencies (~1520 cm⁻¹) compared to amidoxime derivatives. In contrast, the amidoxime in this compound would exhibit characteristic N-H stretching (~3350 cm⁻¹) and O-H bending (~1600 cm⁻¹) in FTIR .
- 3-hydroxy-4-methoxy-N,N-dimethylbenzamide () : The hydroxy and methoxy groups create intramolecular hydrogen bonding, reducing reactivity toward electrophiles. This contrasts with the nitro group in this compound, which directs electrophilic substitution to the ortho position relative to itself .
Computational Insights
highlights the utility of DFT methods (B3LYP/6-31G(d,p)) for analyzing electronic properties. For example, Mulliken charge calculations on a triazolone derivative revealed electron-deficient regions at nitro groups, analogous to this compound.
Table 1: Comparative Properties of this compound and Analogs
| Compound | Key Substituents | logP (Predicted) | Key Spectral Features (NMR/IR) | Reactivity Insights |
|---|---|---|---|---|
| This compound | 3-CH₃, 4-NO₂, amidoxime | ~1.5 | N-H stretch: 3350 cm⁻¹; δ(Ar-H): 7.8–8.2 ppm | Enhanced chelation; moderate steric effects |
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | 4-NO₂, diphenylethyl | ~3.2 | Aromatic δ: 7.5–8.1 ppm; C=O: 1680 cm⁻¹ | Steric hindrance reduces solubility |
| N,N-dimethyl-4-nitrobenzamide | 4-NO₂, N,N-dimethyl | ~0.9 | N-CH₃ δ: 3.1 ppm; NO₂ IR: 1520 cm⁻¹ | Electron-rich amide; stable to hydrolysis |
| 3-hydroxy-4-methoxy-N,N-dimethylbenzamide | 3-OH, 4-OCH₃ | ~1.1 | OH stretch: 3200 cm⁻¹; OCH₃ δ: 3.8 ppm | Intramolecular H-bonding; low reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
